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Compound of Interest

Compound Name:
N-(4-aminophenyl)-2,2-

dimethylpropanamide

Cat. No.: B034827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-(4-
aminophenyl)-2,2-dimethylpropanamide as a key intermediate in the development of

pharmaceutically active compounds, particularly in the realm of targeted cancer therapy. This

document includes detailed synthetic protocols, characterization data, and diagrams to

illustrate the chemical workflow and biological context.

Introduction
N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as 4'-amino-pivalanilide, is a

valuable building block in medicinal chemistry. Its structure, featuring a primary aromatic amine

and a sterically bulky pivaloyl group, makes it a versatile precursor for the synthesis of complex

molecules. The primary amine serves as a handle for further functionalization, such as the

formation of amides, ureas, or for coupling with heterocyclic systems. The pivaloyl group can

influence the solubility, metabolic stability, and binding interactions of the final drug candidate.

This intermediate is particularly relevant in the design of kinase inhibitors, where precise

molecular architecture is crucial for therapeutic efficacy.
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Derivatives of N-(4-aminophenyl) amides are integral components of several tyrosine kinase

inhibitors (TKIs). TKIs are a class of targeted cancer therapies that block the action of tyrosine

kinases, enzymes that play a critical role in cell signaling pathways controlling growth,

proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers.

For instance, the general structure of drugs like Imatinib and Nilotinib, which target the Bcr-Abl

tyrosine kinase in chronic myeloid leukemia (CML), features an N-phenyl-pyrimidineamine core

linked to a benzamide moiety. N-(4-aminophenyl)-2,2-dimethylpropanamide serves as a

precursor to analogues of this benzamide portion, allowing for the exploration of structure-

activity relationships.

Relevant Signaling Pathway: Bcr-Abl and Downstream
Signaling
The diagram below illustrates the signaling pathway inhibited by Bcr-Abl tyrosine kinase

inhibitors. The constitutive activity of the Bcr-Abl fusion protein in CML leads to the activation of

multiple downstream pathways, such as the Ras/MAPK and PI3K/Akt pathways, promoting cell

proliferation and survival. TKIs competitively bind to the ATP-binding site of the Bcr-Abl kinase,

blocking its activity and inhibiting these downstream effects, ultimately leading to apoptosis of

the cancer cells.
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Caption: Bcr-Abl signaling pathway and its inhibition by Tyrosine Kinase Inhibitors.
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Synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide
The synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide is typically achieved through

a two-step process: acylation of a protected aniline followed by deprotection (reduction). A

common and efficient route starts with the acylation of p-nitroaniline with pivaloyl chloride,

followed by the reduction of the nitro group to a primary amine.

Experimental Workflow
The logical flow for the synthesis is outlined below, starting from commercially available

materials to the purified final product.
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Caption: Experimental workflow for the synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide.

Experimental Protocols
Step 1: Synthesis of N-(4-nitrophenyl)-2,2-
dimethylpropanamide
This protocol describes the acylation of p-nitroaniline with pivaloyl chloride.

Materials:

p-Nitroaniline

Pivaloyl chloride

Triethylamine (TEA) or Pyridine

Dichloromethane (DCM), anhydrous

Magnetic stirrer and stir bar

Round-bottom flask

Dropping funnel

Ice bath

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-nitroaniline

(1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

Cool the mixture to 0 °C using an ice bath.

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes,

maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Upon completion, quench the reaction by adding water.

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water)

to obtain N-(4-nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step 2: Synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide
This protocol details the reduction of the nitro intermediate to the final amine product via

catalytic hydrogenation.[1]

Materials:

N-(4-nitrophenyl)-2,2-dimethylpropanamide

10% Palladium on carbon (Pd/C)

Ethanol or Methanol

Hydrogen gas source or Ammonium formate

Round-bottom flask or hydrogenation vessel

Magnetic stirrer and stir bar

Celite® pad for filtration
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Procedure:

In a round-bottom flask, dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in

ethanol.

Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.

If using hydrogen gas, purge the flask with hydrogen and maintain a hydrogen atmosphere

(e.g., using a balloon) while stirring vigorously at room temperature.

Alternatively, for transfer hydrogenation, add ammonium formate (3-5 eq) in portions to the

mixture and heat to reflux.[2]

Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 4 hours.

[1]

Once the reaction is complete, cool the mixture to room temperature.

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

Wash the Celite® pad with additional ethanol.

Concentrate the filtrate under reduced pressure to obtain the crude product.

If necessary, purify the crude product by column chromatography on silica gel using an

appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(4-
aminophenyl)-2,2-dimethylpropanamide.

Data Presentation
The following tables summarize the key physicochemical properties and representative

reaction parameters for the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide.

Table 1: Physicochemical Properties of Key Compounds
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Compound Name Molecular Formula
Molecular Weight (
g/mol )

CAS Number

p-Nitroaniline C₆H₆N₂O₂ 138.12 100-01-6

Pivaloyl chloride C₅H₉ClO 120.58 3282-30-2

N-(4-nitrophenyl)-2,2-

dimethylpropanamide
C₁₁H₁₄N₂O₃ 222.24 7760-47-6

N-(4-

aminophenyl)-2,2-

dimethylpropanamide

C₁₁H₁₆N₂O 192.26 104478-93-5

Table 2: Representative Synthesis Parameters and Expected Results

Step
Key
Reagents

Solvent
Temperat
ure

Typical
Reaction
Time

Expected
Yield

Purity
(Typical)

Acylation

p-

Nitroaniline

, Pivaloyl

chloride,

TEA

DCM 0 °C to RT
12-24

hours
> 85% > 95%

Reduction

N-(4-

nitrophenyl

)-amide,

10% Pd/C,

H₂ (gas)

Ethanol RT 0.5-4 hours > 90% > 98%

Yields and purity are representative and may vary based on reaction scale and purification

efficiency.

Characterization
The identity and purity of the synthesized N-(4-aminophenyl)-2,2-dimethylpropanamide
should be confirmed by standard analytical techniques:
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¹H NMR: Expected signals would include resonances for the pivaloyl group (a singlet around

1.2-1.3 ppm), the aromatic protons (two doublets in the range of 6.6-7.2 ppm), the amine

protons (a broad singlet), and the amide proton (a singlet).

¹³C NMR: Will show characteristic peaks for the quaternary and methyl carbons of the

pivaloyl group, as well as four distinct aromatic carbon signals.

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z

193.26.

Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands for the

primary amine and the amide, and a strong C=O stretching band for the amide carbonyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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